Aflatoxin G2A - 20421-10-7

Aflatoxin G2A

Catalog Number: EVT-15476909
CAS Number: 20421-10-7
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aflatoxin G2a is a member of coumarins.
Aflatoxin G2A is a natural product found in Aspergillus flavus with data available.
Overview

Aflatoxin G2A is a mycotoxin produced primarily by the molds Aspergillus flavus and Aspergillus parasiticus. It is part of the aflatoxin family, which includes several related compounds known for their toxicity and carcinogenic properties. Aflatoxin G2A is less toxic compared to its counterpart, Aflatoxin B1, but still poses significant health risks, particularly related to liver damage and cancer. This compound can contaminate food products such as peanuts, corn, rice, and tree nuts, especially in warm and humid environments where these molds thrive. Due to its potential health impacts, Aflatoxin G2A has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) .

Source and Classification

Aflatoxin G2A is classified as a type of mycotoxin and falls under the category of organic compounds known as phenol ethers. It is chemically identified with the molecular formula C17H14O8C_{17}H_{14}O_8 and has a molecular weight of approximately 330.3 g/mol . The compound is typically produced during the growth of specific molds in agricultural products, leading to contamination that poses risks to food safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aflatoxin G2A can be approached through various methods, often involving complex organic reactions. One notable method includes the Rhodium-catalyzed [3 + 2]-annulation process, which involves using ortho-diazoquinone and enol ether as key reactants . This method has been refined over time to enhance yield and efficiency.

The synthesis typically involves several steps:

  1. Preparation of Key Intermediates: This includes benzyl protection of phenolic groups and selective deiodization.
  2. Annulation Reaction: The critical step where the diazoquinone reacts with enol ether under catalytic conditions.
  3. Functional Group Transformations: These may include hydrolysis and oxidation steps to finalize the structure of Aflatoxin G2A.

The total yield from these synthetic routes can vary significantly based on the specific conditions used.

Molecular Structure Analysis

Structure and Data

Aflatoxin G2A features a complex molecular structure characterized by multiple rings and functional groups. The structural formula reveals a furocoumarin backbone, which is essential for its biological activity. The compound exhibits fluorescence properties under ultraviolet light, emitting green fluorescence .

Key structural data includes:

  • Molecular Formula: C17H14O8C_{17}H_{14}O_8
  • Molecular Weight: 330.3 g/mol
  • CAS Registry Number: 7241-98-7
Chemical Reactions Analysis

Reactions and Technical Details

Aflatoxin G2A undergoes several chemical reactions that are crucial for its activation and toxicity. One significant reaction involves its conversion to a highly reactive epoxide form through metabolic processes facilitated by cytochrome P450 enzymes . This epoxide can bind covalently to macromolecules such as DNA and proteins, leading to mutagenic effects.

Notable reaction pathways include:

  • Epoxidation: Conversion to reactive epoxide.
  • DNA Adduct Formation: Binding to guanine residues in DNA, potentially causing mutations.

These reactions underscore the compound's hazardous nature, contributing to its classification as a carcinogen.

Mechanism of Action

Process and Data

The mechanism of action for Aflatoxin G2A primarily revolves around its ability to form DNA adducts after being metabolized into its epoxide form. This binding occurs at the N7 position of guanine bases in DNA, resulting in mutations that can lead to cancerous transformations in cells. The reactive intermediates generated during metabolism are responsible for the compound's toxic effects .

Data on Toxicity

  • LD50 Values: The lethal dose for Aflatoxin B1 is reported at ≤18 mg/kg body weight, indicating high toxicity levels within this chemical family .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aflatoxin G2A typically presents as colorless to pale-yellow crystals.
  • Fluorescence: Exhibits green fluorescence under ultraviolet light.
  • Melting Point: Reported melting points range between 159 °C to 173 °C depending on purification methods .

Chemical Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Reactivity: Highly reactive due to the presence of electrophilic sites that facilitate interactions with biological macromolecules.
Applications

Scientific Uses

Aflatoxin G2A serves primarily as a subject of study within toxicology and food safety research. Its detection in food products is crucial for assessing contamination levels and ensuring public health safety. Analytical methods such as high-performance liquid chromatography are employed for quantifying aflatoxins in food samples . Additionally, research into detoxification methods for aflatoxins continues to be an important area of study due to their widespread presence in agricultural products.

Biosynthesis Pathways and Genetic Regulation of Aflatoxin G2a

Enzymatic Mechanisms in G2a Production by Aspergillus spp.

Aflatoxin G2a (AFG2a) is a dihydroxy derivative of aflatoxin G1, produced primarily by Aspergillus parasiticus and occasionally by A. flavus S-strain morphotypes. Its biosynthesis diverges from the core aflatoxin pathway at versicolorin B (VERB), where the dihydrobisfuran moiety is formed instead of the bisfuran in B-type aflatoxins [1] [7]. The enzymatic cascade involves:

  • VerB (AflL): A desaturase catalyzing the conversion of versicolorin B to versicolorin A (VERA), a precursor common to both B- and G-type aflatoxins [7].
  • CypA (AflU): A cytochrome P450 monooxygenase exclusive to G-aflatoxin producers, responsible for the hydroxylation of demethylsterigmatocystin (DMST) to dihydro-O-methylsterigmatocystin (DHOMST) [1] [5].
  • OmtA (AflP): An O-methyltransferase that methylates sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) in both B and G pathways [7].
  • OrdA (AflQ): A P450 monooxygenase that oxidizes DHOMST to AFG2a, paralleling its role in AFB1 synthesis but acting on a dihydro-substrate [1].

Critical to AFG2a formation is the retention of the tetrahydrobisfuran ring during the oxidative rearrangement of versicolorin A, governed by the verB and cypA genes [5]. Strains lacking functional cypA (e.g., most A. flavus isolates) fail to produce G aflatoxins [1].

Table 1: Key Enzymes in AFG2a Biosynthesis

GeneEnzymeFunctionSubstrateProduct
aflLVerB (desaturase)Introduces double bondVersicolorin BVersicolorin A
aflUCypA (P450 monooxygenase)HydroxylationDemethylsterigmatocystinDihydrodemethylsterigmatocystin
aflPOmtA (O-methyltransferase)MethylationDihydrosterigmatocystinDihydro-O-methylsterigmatocystin
aflQOrdA (P450 monooxygenase)Oxidative decarboxylationDihydro-O-methylsterigmatocystinAFG2a

Comparative Genomics of G2a-Producing vs. Non-Producing Fungal Strains

Comparative genomic analyses reveal that AFG2a production is linked to lineage-specific gene clusters within section Flavi. Aspergillus parasiticus (AFG2a producer) and A. flavus (primarily AFB1 producer) share ~90–99% homology in the aflatoxin cluster, but critical differences exist [1] [6]:

  • Gene Presence/Absence: A. parasiticus retains functional aflU and aflF (encoding an aryl alcohol dehydrogenase), both essential for G-aflatoxin synthesis. In contrast, A. flavus carries pseudogenized or deleted versions of these genes [1] [10].
  • Subtelomeric Adaptations: The aflatoxin cluster resides 80 kb from the telomere on chromosome III. G-producing strains exhibit expanded accessory regions near telomeres, harboring duplicate genes for P450 enzymes (e.g., cypX) that may enhance oxidative modifications [6] [10].
  • Secondary Metabolite (SM) Cluster Diversity: Non-aflatoxigenic strains (e.g., A. oryzae) show degenerate aflatoxin clusters with frameshift mutations in aflR, pksA, and omtA. Whole-genome sequencing of A. flavus JAM-JKB-B HA-GG20 (aflatoxigenic) identified 61 SM clusters, including intact G-aflatoxin genes (ver-1, aflR, pksA), while non-toxic strains lack 30–50% of these clusters [10].

Table 2: Genomic Features of Aflatoxin-Producing Aspergillus spp.

FeatureAFG2a Producer (e.g., A. parasiticus)Non-G Producer (e.g., A. flavus L-strain)Non-Aflatoxigenic (e.g., A. oryzae)
Aflatoxin Cluster Size70–75 kb70–75 kbDegraded (50–60 kb)
Key Genes PresentaflU, aflF, aflR/S intactaflU pseudogenized, aflF absentpksA, omtA frameshifted
SM Clusters55–6148–5630–40
GC Content48.1–48.5%48.0–48.4%48.2–48.6%

Transcriptional Regulation of G2a Biosynthesis (e.g., aflR/aflS Gene Clusters)

AFG2a biosynthesis is co-regulated with other aflatoxins via the cluster-specific transcription factor pair AflR-AflS. AflR binds to the palindromic sequence 5ʹ-TCGN₅CGA-3ʹ upstream of aflatoxin genes, while AflS enhances DNA-binding specificity [4] [9]:

  • AflR-AflS Complex Dynamics: Recent studies show AflS binds AflR with a 1:1 stoichiometry, reducing AflR’s DNA-binding affinity (Kd from 25 nM to 110 nM) but increasing promoter selectivity. This prevents nonspecific activation of non-aflatoxin genes [4].
  • Epigenetic Modulation: Histone H3 lysine 9 methylation (H3K9me) silences the aflatoxin cluster under non-conducive conditions. Conversely, H3K4 methylation and acetyltransferase complexes recruit AflR to aflU and aflP promoters during oxidative stress [9].
  • Global Regulators: The velvet complex (VeA/LaeA) interacts with AflR to activate transcription. laeA deletion mutants show 99% reduction in aflU and aflP expression, confirming cross-regulation of G-specific genes [8] [9].

Biocontrol agents like Wickerhamomyces anomalus WRL-076 exploit this regulation by suppressing aflR (10-fold downregulation), subsequently reducing aflU and aflP transcription, thereby blocking AFG2a synthesis [8].

Evolutionary Ecology of G2a Biosynthesis in Fungal Adaptation

AFG2a production is hypothesized to enhance ecological fitness in specific niches. Key adaptive drivers include:

  • Host-Pathogen Coevolution: A. parasiticus (obligate AFG producer) infects subterranean crops (e.g., peanuts), where AFG2a’s polarity enhances solubility in moist environments, facilitating toxin dispersal. Conversely, A. flavus (B-dominant) colonizes aerial crops (e.g., maize), favoring less polar AFB1 [5] [7].
  • Cluster Conservation: The G-aflatoxin cluster is conserved in sclerotia-producing strains (e.g., A. minisclerotigenes). Sclerotia serve as survival structures; AFG2a in sclerotia inhibits soil bacteria (e.g., Bacillus spp.), reducing resource competition [3] [6].
  • Divergence Times: Genomic analyses estimate G-producing lineages diverged ~1–3 MYA. A. flavus S-strains (occasional G-producers) show closer phylogeny to A. parasiticus than to A. flavus L-strains, suggesting horizontal gene transfer of the G-specific cypA module [6] [10].
  • Metabolic Trade-offs: Non-aflatoxigenic strains (e.g., endophytic A. flavus AS33) retain degenerate clusters but gain genes for plant growth promotion (e.g., indole metabolism). This suggests an evolutionary trade-off where loss of aflatoxin production enhances symbiotic potential [3].

Properties

CAS Number

20421-10-7

Product Name

Aflatoxin G2A

IUPAC Name

5-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H14O8/c1-21-8-5-9-12(7-4-10(18)24-17(7)23-9)14-11(8)6-2-3-22-15(19)13(6)16(20)25-14/h5,7,10,17-18H,2-4H2,1H3

InChI Key

PHYKMMVEUJESOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O

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